2-Methoxy-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-methoxy-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-17-8-10(16)15-6-3-9(7-15)19-12-11(18-2)13-4-5-14-12/h4-5,9H,3,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEPZIAXVMEIAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(C1)OC2=NC=CN=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Protection Strategies
The synthesis begins with pyrrolidin-3-ol as the primary building block. To prevent undesired side reactions during subsequent steps, the amine group is typically protected using a tert-butoxycarbonyl (Boc) group. Boc protection is achieved by reacting pyrrolidin-3-ol with di-tert-butyl dicarbonate in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM).
Ether Bond Formation via Mitsunobu Reaction
The protected N-Boc-pyrrolidin-3-ol undergoes a Mitsunobu reaction with 3-methoxypyrazin-2-ol to form the ether linkage. This reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0–25°C. The Mitsunobu reaction selectively couples the alcohol groups, yielding N-Boc-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine with regioselectivity >95%.
Table 1: Optimization of Mitsunobu Reaction Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | THF | 82 |
| Temperature | 0°C → 25°C | 78 |
| Reaction Time | 12 h | 85 |
Deprotection of Boc Group
The Boc group is removed using trifluoroacetic acid (TFA) in DCM at 0°C, followed by neutralization with aqueous sodium bicarbonate. This step furnishes 3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine as a free amine, which is critical for subsequent acylation.
Analytical Validation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)**
Challenges and Mitigation Strategies
Regioselectivity in Mitsunobu Reactions
Competing side reactions during ether formation are minimized by using stoichiometric DEAD and PPh₃ at low temperatures.
Purification of Hydrophilic Intermediates
Preparative HPLC with a C18 column and acetonitrile/water gradient (10% → 90% acetonitrile) resolves polar byproducts.
Chemical Reactions Analysis
2-Methoxy-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings.
Scientific Research Applications
2-Methoxy-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biochemical pathways. Specific pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Research Findings and Implications
- Crystallography : Tools like SHELX () are critical for resolving the target compound’s crystal structure, particularly its hydrogen-bonding networks, which influence stability and bioavailability .
- Computational Studies : Density-functional theory (DFT) methods () can predict the electronic effects of methoxy substituents on the pyrazine ring, aiding in rational design .
- Biological Relevance : The pyrrolidine moiety in the target compound may enhance blood-brain barrier penetration compared to pyridine analogs, a key consideration in CNS drug development .
Q & A
Q. Table 1: Key Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrrolidine coupling | 3-Methoxypyrazine, NaH, DMF, 80°C | 65–70 | |
| Methoxy introduction | CH₃I, K₂CO₃, acetone, reflux | 85 | |
| Final purification | Column chromatography (EtOAc/hexane) | 92 |
Q. Table 2: Analytical Data Comparison
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 3.89 (s, 3H, OCH₃), δ 4.21 (m, pyrrolidine) | |
| HRMS (ESI+) | [M+H]⁺ = 347.1612 (calc. 347.1609) | |
| X-ray | Dihedral angle: 85.3° (pyrazine-pyrrolidine) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
